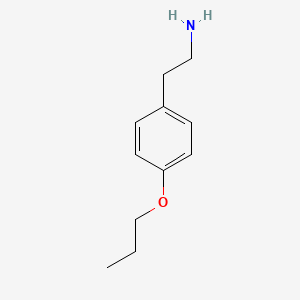

2-(4-Propoxyphenyl)ethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-propoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6H,2,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJABXMYJCXZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310902 | |

| Record name | 4-Propoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-67-6 | |

| Record name | 4-Propoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 4 Propoxyphenyl Ethanamine

Oxidation Reactions

The ethylamine (B1201723) side chain of 2-(4-Propoxyphenyl)ethanamine is susceptible to oxidation, which can lead to the formation of carbonyl compounds. The specific product obtained often depends on the oxidizing agent used and the reaction conditions.

Oxidation of the primary amine group in this compound can theoretically yield the corresponding aldehyde, 2-(4-propoxyphenyl)acetaldehyde, or further oxidation to the carboxylic acid, (4-propoxyphenyl)acetic acid. The initial oxidation product, an imine, would be unstable and readily hydrolyze to the aldehyde. However, controlling the oxidation to stop at the aldehyde stage can be challenging with strong oxidizing agents.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are known to oxidize organic compounds. libretexts.orglibretexts.orgreddit.com

Potassium Permanganate (KMnO₄): This powerful oxidizing agent typically oxidizes alkyl side chains on an aromatic ring to the corresponding carboxylic acid, provided a benzylic hydrogen is present. libretexts.org In the case of this compound, treatment with hot, alkaline KMnO₄ would likely lead to the cleavage of the ethylamine side chain and oxidation to form 4-propoxybenzoic acid. Milder conditions might lead to a mixture of products, but selective oxidation to the aldehyde or ketone at the ethylamine side chain is not a typical outcome with KMnO₄.

Chromium Trioxide (CrO₃): Chromium trioxide-based reagents, often used in acidic conditions (e.g., Jones reagent), are commonly employed for the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. libretexts.orgreddit.com Direct oxidation of the primary amine in this compound with chromium trioxide is complex. It is more likely that the amine would first need to be converted to a different functional group, such as a hydroxyl group, for a controlled oxidation to a carbonyl compound to be feasible. For instance, if this compound were converted to 2-(4-propoxyphenyl)ethanol, subsequent oxidation with a chromium(VI) reagent like pyridinium (B92312) chlorochromate (PCC) could yield 2-(4-propoxyphenyl)acetaldehyde. wikipedia.org

Table 1: Predicted Oxidation Products of this compound Analogs

| Starting Material Analogy | Oxidizing Agent | Predicted Product |

| Toluene | KMnO₄ (hot, alkaline) | Benzoic Acid |

| 1-Phenylethanol | CrO₃/H₂SO₄ (Jones Reagent) | Acetophenone |

| 2-Phenylethanol | Pyridinium Chlorochromate (PCC) | Phenylacetaldehyde |

Reduction Reactions

The primary amine group of this compound can be derivatized and subsequently reduced to yield a variety of substituted amines. This provides a versatile strategy for synthesizing a diverse range of derivatives.

Starting from this compound, a wide array of N-substituted derivatives can be prepared. For example, acylation of the primary amine with an acyl chloride or acid anhydride (B1165640) would yield an amide. nih.gov Subsequent reduction of this amide would lead to a secondary amine. Similarly, reaction with an aldehyde or ketone via reductive amination would also produce secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing amides to amines. For instance, if this compound is first acylated with acetyl chloride to form N-(2-(4-propoxyphenyl)ethyl)acetamide, subsequent treatment with LiAlH₄ would reduce the amide to the corresponding secondary amine, N-ethyl-2-(4-propoxyphenyl)ethanamine.

Sodium Borohydride (B1222165) (NaBH₄): While sodium borohydride is not strong enough to reduce amides, it is a key reagent in reductive amination. commonorganicchemistry.com this compound can be reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a secondary or tertiary amine. masterorganicchemistry.com For example, reaction with acetone (B3395972) in the presence of a suitable reducing agent would produce N-isopropyl-2-(4-propoxyphenyl)ethanamine.

Table 2: Examples of Reduction Strategies for Derivatization

| Derivatization Step | Reagents | Intermediate/Product |

| Acylation | Acetyl chloride, triethylamine | N-(2-(4-propoxyphenyl)ethyl)acetamide |

| Amide Reduction | LiAlH₄, then H₂O | N-ethyl-2-(4-propoxyphenyl)ethanamine |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-2-(4-propoxyphenyl)ethanamine |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the propoxy group. The propoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. stackexchange.com Since the para position is already occupied by the ethanamine side chain, substitution is expected to occur primarily at the ortho positions (C-3 and C-5). The ethylamine side chain is generally considered to be a weak deactivator due to the electron-withdrawing inductive effect of the amine group, but the activating effect of the propoxy group is dominant.

Common electrophilic aromatic substitution reactions include Friedel-Crafts acylation and alkylation, nitration, and halogenation.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can react with acyl chlorides or acid anhydrides to introduce an acyl group onto the aromatic ring. byjus.com For example, reaction with acetyl chloride would be expected to yield primarily 1-(2-aminoethyl)-2-propoxy-5-acetylbenzene. It is important to note that the primary amine can react with the Lewis acid, potentially deactivating the ring or leading to side reactions; protection of the amine group may be necessary for a successful reaction. libretexts.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. For this compound, this would likely produce 2-(3-nitro-4-propoxyphenyl)ethanamine and 2-(5-nitro-4-propoxyphenyl)ethanamine.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogenating agent in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). masterorganicchemistry.comwikipedia.org This reaction would yield the corresponding ortho-halogenated products. For instance, bromination would be expected to give 2-(3-bromo-4-propoxyphenyl)ethanamine.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(2-aminoethyl)-2-propoxy-5-acetylbenzene |

| Nitration | HNO₃, H₂SO₄ | 2-(3-nitro-4-propoxyphenyl)ethanamine |

| Bromination | Br₂, FeBr₃ | 2-(3-bromo-4-propoxyphenyl)ethanamine |

Amine Group Functionalization

The primary amine of this compound is a versatile functional group that can undergo a variety of derivatization reactions.

Acylation: The primary amine can be readily acylated to form amides. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. nih.gov The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form a stable amide linkage.

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. wikipedia.org This reaction, known as the Hinsberg test for primary amines, results in the formation of a stable N-substituted sulfonamide. wikipedia.org The resulting sulfonamide is acidic at the N-H proton and is soluble in aqueous alkali.

| Reaction | Reagent | Functional Group Formed | General Product Structure |

| Acylation | Acyl Chloride (R-COCl) | Amide | 4-PrO-Ph-CH₂CH₂NH-COR |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | 4-PrO-Ph-CH₂CH₂NH-SO₂R |

Alkylation: Direct alkylation of the primary amine with alkyl halides is a possible but often inefficient method for synthesizing secondary or tertiary amines. The reaction is difficult to control because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com

Reductive Amination: A more controlled and widely used strategy for N-alkylation is reductive amination. wikipedia.org This two-step, often one-pot, process involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without reducing the initial carbonyl compound. wikipedia.orgmasterorganicchemistry.com This method avoids the issue of over-alkylation and allows for the clean synthesis of mono-alkylated products. masterorganicchemistry.com

Transformations Involving the Propoxyphenyl Moiety

The benzylic position refers to the carbon atom directly attached to the benzene (B151609) ring—in this case, the first CH₂ group of the ethylamine side chain. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize reaction intermediates (carbocations, radicals, or carbanions) through resonance. chemistrysteps.comlibretexts.org

If a suitable leaving group were present at the benzylic position, it could undergo nucleophilic substitution. For instance, a benzylic halide could be prepared via free-radical halogenation (e.g., using N-bromosuccinimide, NBS) which selectively targets the benzylic C-H bond. libretexts.orgmasterorganicchemistry.com The resulting benzylic halide would be susceptible to nucleophilic attack.

The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism. khanacademy.org

Sₙ1 Mechanism: Even though it is a primary carbon, the formation of a benzylic carbocation is highly favored due to resonance stabilization, where the positive charge is delocalized into the aromatic π-system. libretexts.org This makes the Sₙ1 pathway viable, especially with weak nucleophiles in polar protic solvents.

Sₙ2 Mechanism: With strong nucleophiles, a direct, concerted Sₙ2 displacement of the leaving group can also occur. khanacademy.org

These substitution reactions allow for the introduction of a wide variety of functional groups at the benzylic carbon, further diversifying the molecular structure.

Potential for Ether Cleavage or Modification within a Synthetic Sequence

The aryl propyl ether linkage in this compound represents a chemically stable functional group. However, under specific laboratory conditions, it can be strategically cleaved to reveal a phenolic hydroxyl group. This transformation converts the molecule into 4-hydroxyphenethylamine (tyramine), a valuable intermediate for further synthetic elaboration. The propoxy group can thus be viewed as a robust protecting group for a phenol (B47542). Direct modification of the saturated propyl chain of the ether is synthetically challenging and uncommon; therefore, the primary strategic consideration is the cleavage of the carbon-oxygen ether bond.

Ether cleavage is a fundamental reaction in organic synthesis, typically requiring strong acidic conditions to proceed. wikipedia.orgfiveable.me The reaction involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. ucalgary.cachemistrysteps.com Following this activation step, a nucleophile attacks the adjacent carbon atom, breaking the C–O bond. For an aryl alkyl ether like this compound, the cleavage invariably occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide, because the alternative cleavage at the aryl-oxygen bond is energetically unfavorable. ucalgary.calibretexts.org

Reagents for Aryl Ether Cleavage

The most common and effective methods for cleaving aryl alkyl ethers involve strong Lewis acids or concentrated hydrohalic acids.

Boron Tribromide (BBr₃): This powerful Lewis acid is one of the most widely used reagents for ether cleavage due to its high efficiency, often at low temperatures. nih.govnih.govpearson.com The reaction mechanism begins with the ether's oxygen atom acting as a Lewis base, coordinating to the electron-deficient boron center of BBr₃. pearson.com This coordination weakens the C–O bond of the ether. Subsequently, a bromide ion, either from another BBr₃ molecule or from the initial adduct, acts as a nucleophile and attacks the α-carbon of the propyl group in an Sₙ2-type displacement. core.ac.ukresearchgate.net This step cleaves the bond, and upon aqueous workup, the resulting phenoxy-boron species is hydrolyzed to yield the final phenol product. Recent studies suggest a complex mechanism where one equivalent of BBr₃ may cleave up to three equivalents of an aryl ether. nih.govresearchgate.net

Hydrohalic Acids (HBr and HI): Concentrated aqueous solutions of hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage, though they often require harsh conditions such as high temperatures and prolonged reaction times. wikipedia.orgucalgary.ca The mechanism involves the initial protonation of the ether oxygen by the strong acid. chemistrysteps.com This creates a positively charged oxonium ion, making the neutral phenol a good leaving group. The highly nucleophilic bromide or iodide ion then attacks the propyl group's α-carbon via an Sₙ2 mechanism, displacing the phenol and forming 1-bromopropane (B46711) or 1-iodopropane (B42940) as a byproduct. ucalgary.calibretexts.org Hydroiodic acid is generally more reactive than hydrobromic acid for this transformation. wikipedia.org

Other Modern Methods: While classic methods are robust, newer protocols have been developed. For instance, ionic liquids like 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]) have been used for the dealkylation of aryl alkyl ethers, often enhanced by microwave irradiation which can lead to shorter reaction times and suppress undesired side reactions. researchgate.net

The presence of the primary amine in this compound adds a layer of complexity. Under the strongly acidic conditions required for ether cleavage (e.g., HBr, HI) or in the presence of a potent Lewis acid (BBr₃), the basic amine will be protonated or form a Lewis acid-base adduct. This may necessitate the use of excess reagent to ensure the reaction proceeds to completion. In a multi-step synthesis, it is often strategic to protect the amine (e.g., as an amide or carbamate) before performing the ether cleavage to avoid potential side reactions and improve reaction efficiency.

The following table summarizes the common reagents and typical conditions for cleaving aryl alkyl ethers, which are applicable to this compound.

| Reagent | Typical Conditions | Mechanism Type | Key Considerations |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temp. | Lewis Acid-Assisted Nucleophilic Substitution | Highly effective under mild conditions; sensitive to moisture. nih.govpearson.com |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution, reflux (high temp.) | Sₙ2 (Acid-Catalyzed) | Harsh conditions required; less reactive than HI. ucalgary.calibretexts.org |

| Hydroiodic Acid (HI) | Concentrated aqueous solution, reflux (high temp.) | Sₙ2 (Acid-Catalyzed) | More reactive than HBr but can be more expensive. ucalgary.calibretexts.org |

| Ionic Liquids (e.g., [bmim][Br]) | Neat or with solvent, microwave irradiation | Nucleophilic Substitution (Halide Anion) | Milder conditions, potentially "greener" alternative. researchgate.net |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound, providing detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

For 2-(4-Propoxyphenyl)ethanamine, the predicted ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a set of doublets in the downfield region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) pattern. The protons of the ethylamine (B1201723) side chain would present as two triplets, one for the benzylic -CH₂- group (around δ 2.7-2.9 ppm) and another for the -CH₂- group adjacent to the amine (around δ 2.9-3.1 ppm). The propoxy group would show a triplet for the terminal methyl (-CH₃) protons (around δ 1.0 ppm), a sextet for the central methylene (B1212753) (-CH₂-) protons (around δ 1.8 ppm), and a triplet for the methylene protons attached to the oxygen (-O-CH₂-) at approximately δ 3.9 ppm. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. It would show distinct signals for each unique carbon atom. The carbons of the propoxy group would resonate in the upfield region, while the aromatic carbons would appear in the range of δ 115-160 ppm. The two carbons of the ethylamine side chain would have characteristic shifts, with the benzylic carbon appearing around δ 35-40 ppm and the carbon adjacent to the nitrogen at δ 40-45 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OPr) | 6.8 - 6.9 | Doublet |

| Aromatic (ortho to -CH₂CH₂NH₂) | 7.0 - 7.2 | Doublet |

| -O-CH₂ -CH₂-CH₃ | 3.9 - 4.0 | Triplet |

| -CH₂-CH₂ -NH₂ | 2.9 - 3.1 | Triplet |

| Ar-CH₂ -CH₂-NH₂ | 2.7 - 2.9 | Triplet |

| -O-CH₂-CH₂ -CH₃ | 1.7 - 1.8 | Sextet |

| -NH₂ | Variable (e.g., 1.5 - 2.5) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 157 - 159 |

| Aromatic C-C (quaternary) | 129 - 131 |

| Aromatic C-H (ortho to -OPr) | 114 - 116 |

| Aromatic C-H (ortho to -CH₂CH₂NH₂) | 129 - 130 |

| -O-C H₂-CH₂-CH₃ | 69 - 71 |

| Ar-CH₂-C H₂-NH₂ | 42 - 44 |

| Ar-C H₂-CH₂-NH₂ | 35 - 37 |

| -O-CH₂-C H₂-CH₃ | 22 - 24 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (molecular formula C₁₁H₁₇NO), the molecular weight is approximately 179.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 179.

Phenethylamines are well-known to undergo characteristic fragmentation pathways. The most prominent fragmentation is typically α-cleavage (beta-cleavage relative to the ring), which involves the breaking of the C-C bond between the two carbons of the ethylamine side chain. This cleavage results in the formation of a stable, nitrogen-containing cation. For this compound, this would lead to the loss of a 4-propoxybenzyl radical and the formation of the [CH₂NH₂]⁺ ion, which would unfortunately have a low m/z of 30. A more significant fragmentation pathway for phenethylamines is the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable benzylic cation. In this case, cleavage would yield a 4-propoxybenzyl cation at m/z 137. The base peak in the mass spectrum of primary phenethylamines is often the iminium ion resulting from the cleavage of the Cα-Cβ bond, which for this compound would be at m/z 30 ([CH₂NH₂]⁺). However, the tropylium (B1234903) ion derived from the benzyl (B1604629) fragment is also a significant indicator.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 137 | [C₉H₁₃O]⁺ | Loss of ·CH₂NH₂ radical |

| 107 | [C₇H₇O]⁺ | Loss of C₂H₂ from the propoxybenzyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching of the primary amine group would appear as a medium-intensity doublet in the range of 3300-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and propyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce peaks in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the aryl-alkyl ether linkage is expected around 1240-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic UV absorption. The presence of the substituted benzene ring would lead to absorption bands in the UV region, primarily due to π→π* transitions. One would expect a primary absorption band (E-band) around 220-230 nm and a secondary, less intense band (B-band) with fine structure around 270-280 nm, which is characteristic of substituted benzenes.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

Chromatographic Methodologies for Purity Assessment and Identification

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and determining its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Retention Time Determination

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. In such a setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase.

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound can be adjusted by varying the ratio of the organic modifier or the pH of the aqueous buffer. Since phenethylamines are basic, using a slightly acidic or neutral pH can ensure they are in their protonated form, leading to good peak shape. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima, such as ~275 nm. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and potential for interaction with the GC column. docbrown.info Therefore, chemical derivatization is often employed to increase volatility and thermal stability, and to improve peak shape. chemicalbook.comresearchgate.net

A common approach is acylation, for example, by reacting the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA). chemicalbook.com This process converts the polar -NH₂ group into a less polar and more volatile trifluoroacetyl amide derivative. The resulting derivative can then be readily analyzed by GC-MS. The gas chromatograph, typically equipped with a non-polar capillary column (e.g., HP-5MS), separates the derivatized compound from any impurities before it enters the mass spectrometer for detection and identification based on its unique mass spectrum and retention time. This method is also highly effective for differentiating between structural isomers, which would typically have distinct retention times and potentially different fragmentation patterns. docbrown.info

Table 6: Typical GC-MS Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | e.g., Initial temp 100°C, ramp to 280°C |

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-propoxybenzaldehyde |

| 2-Propoxyphenol |

| ethylamine |

| 4-phenoxyphenethylamine |

Solid-State Structural Analysis: X-ray Crystallography

A comprehensive search of scientific literature and crystallographic databases indicates that, to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data on its solid-state molecular conformation and crystal packing arrangement are not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Had such data been available for this compound, it would offer valuable insights into various molecular and supramolecular features.

Key information that would be obtained from an X-ray crystallographic study includes:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred spatial orientation of the propoxy group, the phenyl ring, and the ethylamine side chain.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecules pack together in the crystal.

In the absence of experimental data for the parent compound, a summary of what a hypothetical data table would entail is presented below.

Table 1: Hypothetical Crystallographic Data for this compound. (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₇NO |

| Formula Weight | The mass of one mole of the compound. | 179.26 g/mol |

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic |

| Space Group | The symmetry operations of the unit cell. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a = 10.5, b = 8.2, c = 12.1 |

| α, β, γ (°) | The angles of the unit cell. | e.g., α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | e.g., 1015.7 |

| Z | The number of molecules in the unit cell. | e.g., 4 |

Further research involving the synthesis of a high-quality single crystal of this compound would be necessary to perform an X-ray diffraction experiment and elucidate its definitive solid-state structure.

Computational Chemistry and Theoretical Investigations of 2 4 Propoxyphenyl Ethanamine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational investigations, offering a detailed description of molecular properties based on the fundamental principles of quantum mechanics. These methods are instrumental in understanding the electronic landscape of 2-(4-Propoxyphenyl)ethanamine derivatives.

Density Functional Theory (DFT) is a widely employed computational method that determines the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of a molecule can be determined from its electron density. aps.org DFT calculations are pivotal for investigating the electronic structure, thermodynamic stability, and conformational landscapes of this compound derivatives.

Conformational analysis through DFT allows for the identification of the most stable geometric arrangements of the atoms in a molecule. For a this compound derivative, this would involve rotating the bonds of the propoxy and ethanamine side chains to find the global minimum on the potential energy surface. The results of such an analysis can reveal the preferred shapes of the molecule, which in turn influence its physical and chemical properties.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Anti | 0.00 | 1.5 |

| Gauche 1 | 0.85 | 2.1 |

| Gauche 2 | 1.20 | 2.5 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. researchgate.net For a derivative of this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atom of the propoxy group and the nitrogen atom of the ethanamine group, suggesting these are sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 5.6 |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide dynamic insights into the behavior of this compound derivatives.

Molecular dynamics simulations can be employed to predict the reactivity of this compound derivatives by simulating their behavior under various conditions. researchgate.net By analyzing the trajectories of atoms over time, it is possible to identify potential reaction pathways and transition states. This information is invaluable for understanding the mechanisms of chemical reactions involving these compounds.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.govnih.gov This analysis maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal. The d_norm surface, for instance, highlights regions of close intermolecular contacts, with red spots indicating strong interactions like hydrogen bonds. mdpi.com For a crystalline derivative of this compound, Hirshfeld analysis could reveal the nature and extent of hydrogen bonding involving the amine group and other intermolecular forces that dictate the crystal packing. mdpi.com

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 55% |

| C···H/H···C | 25% |

| O···H/H···O | 15% |

| N···H/H···N | 5% |

Theoretical Structure-Property Relationship Studies (Non-Biological Context)

Theoretical structure-property relationship studies aim to establish correlations between the molecular structure of this compound derivatives and their physicochemical properties in a non-biological context. By systematically modifying the structure of the parent molecule and calculating properties such as polarizability, solubility, and electronic properties, it is possible to develop predictive models. These models can guide the design of new derivatives with desired characteristics for various material science applications. For example, understanding how substitutions on the phenyl ring affect the HOMO-LUMO gap can aid in tuning the electronic properties of these compounds for potential use in organic electronics. nih.gov

No Dedicated Computational Chemistry Studies Found for this compound

Despite a thorough search of scientific literature, no dedicated computational chemistry or theoretical investigation studies were found specifically for the compound this compound. Consequently, the generation of an article with the requested detailed outline is not possible at this time.

While general computational methods for analyzing molecules with similar structures, such as other phenethylamine (B48288) derivatives, are well-established in the field of computational chemistry, the application of these methods and the resulting data are highly specific to the molecule under investigation. Without studies that have explicitly calculated and analyzed the properties of this compound, any attempt to create the requested content would involve speculation or generalization from other compounds, which would violate the strict requirement to focus solely on the specified chemical entity.

Therefore, the requested sections and subsections, which are contingent on the existence of such specific research, cannot be populated with accurate and scientifically validated information.

Applications of 2 4 Propoxyphenyl Ethanamine in Broader Chemical Research Contexts

As a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of 2-(4-Propoxyphenyl)ethanamine, featuring a primary amine and an activated phenyl ring, makes it a valuable starting material or intermediate in the synthesis of more complex molecules. The primary amine group serves as a key functional handle for a multitude of chemical transformations, including amide bond formation, alkylation, and participation in cyclization reactions.

The propoxyphenyl group is a desirable feature in many pharmacologically active molecules. The use of this compound as a precursor allows for the direct incorporation of this moiety into various heterocyclic scaffolds.

Quinoline (B57606) Synthesis : Quinolines are a class of heterocyclic aromatic compounds. While classic synthetic routes like the Skraup, Doebner-von Miller, or Friedländer synthesis typically start with anilines, this compound can be envisioned as a synthon. jptcp.compharmaguideline.comiipseries.orgresearchgate.net For instance, the ethylamine (B1201723) side chain could be modified to an appropriate functional group that facilitates cyclization, or the entire molecule could act as a precursor to a substituted aniline that then engages in these classical name reactions to form a quinoline ring bearing the 4-propoxyphenyl substituent. jptcp.compharmaguideline.com

Benzimidazole Synthesis : The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or its derivatives. organic-chemistry.orgnih.govmdpi.com To incorporate the propoxyphenyl moiety using this compound, a synthetic strategy would involve its conversion into a suitably substituted o-phenylenediamine. This precursor could then undergo cyclization to yield benzimidazoles where the propoxyphenyl group is appended to the final heterocyclic structure. researchgate.net

Phthalazinone Synthesis : Phthalazinone derivatives are often synthesized from precursors like o-aroylbenzoic acids. ekb.egnih.gov In this context, this compound is more likely to be used to functionalize a pre-existing phthalazinone core rather than build the core itself. The primary amine can react with an activated position on the phthalazinone scaffold, such as a chloromethyl group, to introduce the N-(2-(4-propoxyphenyl)ethyl) substituent. nih.gov

Pyridine (B92270) Synthesis : Pyridine rings can be constructed through condensation reactions, such as the Hantzsch or Chichibabin syntheses, which combine aldehydes, ketones, and an ammonia source. baranlab.orgwikipedia.org The primary amine of this compound allows it to serve as the nitrogen donor in such reactions. This approach would lead to the formation of a pyridine ring substituted with the 2-(4-propoxyphenyl)ethyl group. organic-chemistry.orgnih.gov

Table 1: Potential Synthetic Routes to Heterocycles from this compound

| Heterocyclic System | General Synthetic Approach | Role of this compound |

|---|---|---|

| Quinoline | Friedländer Synthesis, Skraup Reaction | Precursor to a substituted aniline which then undergoes cyclization. jptcp.comiipseries.org |

| Benzimidazole | Condensation with o-phenylenediamines | Precursor to a substituted o-phenylenediamine for subsequent cyclization. organic-chemistry.orgnih.gov |

| Phthalazinone | Nucleophilic substitution | Reactant to functionalize a pre-formed phthalazinone scaffold. nih.gov |

| Pyridine | Hantzsch Pyridine Synthesis | Serves as the nitrogen source in the condensation reaction. baranlab.orgwikipedia.org |

Compound libraries are essential tools in drug discovery and materials science for screening large numbers of compounds for desired properties. The structure of this compound is well-suited for the creation of such libraries. The reactive primary amine can be readily derivatized through reactions with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), to produce a diverse set of amides, sulfonamides, ureas, and secondary amines, respectively. researchgate.netmdpi.com This allows for the systematic modification of the molecule's properties, creating a library of related compounds with varied steric and electronic features, which can then be used in high-throughput screening campaigns. enamine.net

Development of Chemical Probes and Analytical Reference Materials

The purity and identity of chemical substances are critical in research and industry. Well-characterized compounds like this compound play a crucial role in the development and validation of analytical methods.

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a benchmark for identification and quantification. usp.org this compound can serve as a reference standard in the analysis of synthetic reaction mixtures or formulated products. enamine.net For example, when synthesizing a derivative of this compound, a pure sample of the starting material is used in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine its retention time. This allows for the monitoring of the reaction's progress and the quantification of any unreacted starting material in the final product. Its distinct mass spectrum also makes it a useful standard for mass spectrometry (MS) analysis.

Developing robust analytical methods for detecting chemical compounds in non-biological matrices, such as environmental samples (water, soil) or industrial process streams, is essential for safety and quality control. This compound can be used during the development and validation of such methods. nih.gov For instance, a known amount of the compound can be added (spiked) into a sample matrix to test the efficiency of an extraction procedure or to optimize the sensitivity and selectivity of an analytical instrument like a GC-MS or LC-MS. nih.govresearchgate.net This process helps establish the method's limits of detection (LOD) and quantification (LOQ).

Table 2: Analytical Techniques for Method Development

| Analytical Technique | Purpose in Method Development | Role of this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | As a standard to determine retention time and fragmentation patterns. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purification of compounds. | As a reference to establish retention time and calibrate detector response. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | Provides a reference spectrum for identity confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Provides a reference spectrum for key functional group vibrations. |

Mechanistic Studies of Chemical Transformations

Understanding the step-by-step process of a chemical reaction, its mechanism, is fundamental to organic chemistry. The specific structural features of this compound make it a useful substrate for studying various reaction mechanisms. The nucleophilicity of its primary amine can be studied in substitution and addition reactions. Furthermore, the electron-donating nature of the propoxy group influences the reactivity of the aromatic ring in electrophilic substitution reactions.

By using isotopically labeled versions of this compound (e.g., with Deuterium, Carbon-13, or Nitrogen-15), chemists can trace the fate of atoms throughout a reaction, providing direct evidence for proposed mechanistic pathways. nih.gov For example, labeling the carbon atoms in the ethylamine side chain could help elucidate rearrangement reactions or fragmentation patterns in mass spectrometry. Such studies contribute to a deeper understanding of chemical reactivity, which can be applied to the design of new and more efficient synthetic methods.

Elucidating Reaction Pathways Involving the Phenoxyethylamine Functional Group

The phenoxyethylamine moiety is a common structural motif in organic chemistry. Compounds like this compound are utilized as model substrates to explore and understand reaction pathways pertinent to this functional group. Researchers can study a variety of transformations, including N-alkylation, acylation, and reactions involving the aromatic ring, such as electrophilic substitution. The presence of the propoxy group and the ethylamine side chain influences the electron density of the benzene (B151609) ring and the nucleophilicity of the amine, thereby affecting reaction rates and regioselectivity. By systematically modifying the reaction conditions and observing the outcomes with this specific compound, chemists can gain deeper insights into the electronic and steric effects governing the reactivity of substituted phenoxyethylamines.

Investigation of Stereochemical Outcomes in Asymmetric Syntheses

Asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer or diastereomer, is a cornerstone of modern chemical synthesis. While specific studies detailing the use of this compound as a chiral auxiliary or reactant in asymmetric synthesis are not extensively documented in the provided results, its structural class is relevant to this field. The amine group can be used to form chiral complexes or can be a target for stereoselective reactions. For instance, the synthesis of chiral amines often involves processes like kinetic resolution or the use of chiral catalysts. The principles of asymmetric synthesis allow for the controlled formation of stereogenic centers, and understanding how substituents on aromatic rings influence the stereochemical outcome is a critical area of research frontiersin.orgnih.govresearchgate.net. The development of catalytic systems that can differentiate between enantiotopic faces or groups in molecules related to this compound is essential for producing optically pure compounds frontiersin.org. The stereochemistry of such molecules is often directly linked to their specific function in various chemical and biological systems frontiersin.org.

Exploration in Structure-Activity Relationship (SAR) Methodologies (Strictly Non-Clinical Context)

In the non-clinical realm of chemical research, Structure-Activity Relationship (SAR) studies are pivotal for understanding how a molecule's chemical structure correlates with its activity in a specific assay. This compound and its derivatives are valuable probes in such investigations, particularly for dissecting the roles of different molecular fragments in chemical interactions.

Impact of the Propoxy Substituent on Chemical Reactivity and Molecular Interactions

The propoxy group (-OCH₂CH₂CH₃) at the para-position of the phenyl ring is a key feature of this compound that significantly influences its chemical properties. SAR studies investigate how this specific substituent affects the molecule's behavior compared to analogs with different groups.

Electronic Effects: The oxygen atom of the propoxy group is electron-donating through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This can affect the molecule's participation in electrophilic aromatic substitution reactions and influences the acidity of the N-H protons on the ethylamine side chain.

Steric and Lipophilic Effects: The three-carbon chain of the propoxy group adds steric bulk and increases the lipophilicity (hydrophobicity) of the molecule compared to smaller alkoxy groups like methoxy or ethoxy. This increased lipophilicity can enhance the molecule's ability to interact with nonpolar environments, such as the hydrophobic pockets of proteins or traversing lipid membranes in in vitro models.

Substituent effects are often quantified using parameters like the Hammett equation, which correlates reaction rates and equilibrium constants with the electronic properties of substituents mdpi.com. The position and nature of a substituent can dramatically alter a compound's activity; for example, in some molecular series, 2- and 3-substituted compounds were found to be generally more active than their 4-substituted counterparts mdpi.com.

| Property | Influence of the Propoxy Group | General Implication in SAR |

|---|---|---|

| Lipophilicity | Increases the molecule's nonpolar character. | Can modify interactions with hydrophobic targets and affect solubility in non-aqueous media. |

| Electronic Profile | Acts as an electron-donating group via resonance. | Modulates the reactivity of the aromatic ring and the basicity of the amine group. |

| Steric Hindrance | Adds bulk compared to smaller substituents like -H or -OCH₃. | Can influence binding orientation and affinity by creating favorable or unfavorable steric interactions with a target site. |

Design of Compounds for Specific Chemical Recognition or Target Modulation in Non-Clinical Models

The this compound scaffold has been incorporated into more complex molecules designed to interact with specific biological targets in non-clinical settings, such as bacterial proteins. A prominent example is in the development of efflux pump inhibitors (EPIs) for bacteria like Staphylococcus aureus.

Staphylococcus aureus utilizes efflux pumps, such as NorA, to expel antimicrobial agents from the cell, contributing to resistance nih.govfrontiersin.org. Researchers have designed compounds that can inhibit these pumps, thereby restoring the efficacy of the antimicrobial agent. SAR studies have been crucial in this area. For instance, research evolving from natural flavones led to the development of 2-(4-propoxyphenyl)quinoline derivatives as potent inhibitors of the S. aureus NorA efflux pump nih.govaimspress.com. In this context, the 2-(4-propoxyphenyl) moiety is a key structural component that contributes to the inhibitory activity.

The design of these inhibitors involves creating molecules that can bind to the efflux pump, often competitively or non-competitively, preventing it from transporting its substrates nih.gov. The propoxy group plays a critical role in optimizing the lipophilicity and steric profile of the inhibitor to fit within the pump's binding site. The goal of an effective EPI in these in vitro models is to increase the intracellular concentration of an antibiotic to which a bacterial strain has developed resistance frontiersin.org.

| Target Model | Application of the 2-(4-Propoxyphenyl) Moiety | Observed Effect in Non-Clinical Assays | Reference |

|---|---|---|---|

| Staphylococcus aureus NorA Efflux Pump | Incorporated into quinoline derivatives to act as inhibitors. | Potent inhibition of the NorA efflux pump, leading to reduced extrusion of antimicrobial substrates. | nih.govaimspress.com |

| In Vitro Receptor Binding Assays | Serves as a structural base for designing ligands with specific physicochemical properties. | The propoxy group can be modified to tune binding affinity and selectivity for a target receptor. |

These studies are strictly confined to non-clinical models and aim to establish fundamental principles of molecular interaction and inhibition, without reference to human or clinical outcomes.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. Future research on 2-(4-propoxyphenyl)ethanamine will prioritize the development of synthetic routes that are more sustainable than traditional methods. This involves a multi-faceted approach aimed at increasing energy efficiency, reducing waste, and utilizing less hazardous materials.

Key strategies in this area include:

Catalysis: A shift from stoichiometric reagents to catalytic alternatives is fundamental to green synthesis. This includes the use of transition-metal catalysts for carbon-carbon bond formation, which can offer high selectivity and efficiency. Furthermore, "hydrogen borrowing" processes, which use catalysts to temporarily "borrow" hydrogen from an alcohol to perform a reaction and then return it, represent an atom-economical way to form amines.

Biocatalysis: The use of enzymes as catalysts offers high specificity under mild conditions (room temperature and atmospheric pressure), significantly reducing energy consumption. Enzymes can be employed for key steps in the synthesis of phenethylamine (B48288) precursors, minimizing byproducts and simplifying purification.

Alternative Media and Conditions: Research is moving away from conventional volatile organic solvents. The use of alternative media such as water, supercritical fluids, or ionic liquids is being explored. Additionally, non-conventional energy sources like microwaves and ultrasound are being investigated to accelerate reaction times and improve energy efficiency.

Ecocatalysts: A novel approach involves developing "ecocatalysts" derived from natural, biosourced materials. These catalysts are not only effective but also align with circular economy principles, offering a more environmentally friendly option for key synthetic transformations.

| Strategy | Principle | Anticipated Benefit for Synthesizing Phenethylamines |

|---|---|---|

| Transition Metal Catalysis | High efficiency and selectivity in bond formation. | Reduced number of synthetic steps and higher yields. |

| Biocatalysis (Enzymes) | High specificity under mild reaction conditions. | Lower energy consumption and minimal waste generation. |

| Alternative Solvents (e.g., Water) | Replacement of hazardous volatile organic compounds (VOCs). | Improved safety profile and reduced environmental pollution. |

| Microwave/Ultrasound Assistance | Non-conventional energy sources to accelerate reactions. | Drastically reduced reaction times and increased throughput. |

Advanced Derivatization for Novel Material Science Applications

While phenethylamine derivatives are primarily known for their biological activity, future research will increasingly explore their potential as building blocks for novel materials. By chemically modifying, or "derivatizing," the core structure of this compound, new functionalities can be introduced for material science applications. The structure offers several sites for derivatization: the phenyl ring, the ethyl sidechain, and the terminal amino group.

Recent studies have demonstrated that phenethylamines, including the parent compound 2-phenylethylamine, can undergo oxidative polymerization to form polycatecholamine coatings. nih.govacs.org This process, inspired by the adhesive proteins secreted by mussels, can create stable, biocompatible, and hydrophilic polymer layers on a wide variety of surfaces, including those that are typically difficult to coat, such as polydimethylsiloxane (B3030410) and polytetrafluoroethylene. nih.gov

Future applications in this domain could include:

Functional Coatings: By attaching this compound to a polymer backbone or by polymerizing it, surfaces can be created with specific properties. acs.orgnih.gov These could be used for biomedical implants, where the coating could enhance biocompatibility or serve as a platform for attaching other bioactive molecules. nih.gov

Optoelectronic Materials: Introducing chromophores or electronically active groups onto the phenyl ring could lead to the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Self-Assembling Systems: Modifying the structure to include moieties that can engage in specific intermolecular interactions (like hydrogen bonding or π-stacking) could enable the design of molecules that self-assemble into highly ordered nanostructures, with potential uses in nanotechnology and drug delivery.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is transitioning from traditional batch processing to continuous flow chemistry. shimadzu.comwikipedia.org This paradigm shift offers significant advantages in terms of safety, consistency, and scalability, and is highly applicable to the synthesis of this compound and its derivatives. nih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. shimadzu.com For reactions involving hazardous reagents or unstable intermediates, flow chemistry provides a much safer environment due to the small reaction volumes at any given time. wikipedia.org

This integration is further enhanced by automated synthesis platforms. These systems combine robotics, software, and chemical reactors to fully automate the process of designing, performing, and analyzing chemical reactions. acs.orgmdpi.combohrium.com Platforms like Synple, Freeslate, and SRI's SynFini™ use artificial intelligence and high-throughput screening to rapidly optimize reaction conditions and even design entire synthetic routes. acs.orgmdpi.comresearchgate.net The multistep flow synthesis of complex pharmaceutical ingredients like rufinamide (B1680269) and imatinib (B729) showcases the power of this technology, which can be readily adapted for the on-demand production of novel phenethylamine derivatives. nih.govmdpi.com

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. wikipedia.org |

| Control | Difficult to precisely control temperature and mixing. | Excellent control over reaction parameters. shimadzu.com |

| Scalability | Challenging; often requires complete re-optimization. | Easier to scale by running the system for longer periods. |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. shimadzu.com |

Expansion of Predictive Computational Modeling for De Novo Design of Related Structures

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and related structures, computational modeling will drive the de novo design of new molecules with tailored properties, significantly accelerating the discovery process.

Instead of relying on laborious trial-and-error synthesis, researchers can use computer models to predict the properties of a molecule before it is ever made. Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, and similar principles can be used to design molecules that bind to specific material surfaces or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to a specific property (e.g., biological activity or a physical property). By analyzing a dataset of known phenethylamines, a QSAR model could predict the properties of new, unsynthesized derivatives.

Machine Learning and AI: Advanced algorithms can learn from vast datasets of chemical information to predict reaction outcomes, suggest optimal synthetic routes, and even generate entirely new molecular structures with desired characteristics. The use of AI in predicting protein structures, such as with AlphaFold, highlights the transformative potential of these technologies in molecular design.

This in silico approach allows for the rapid exploration of a vast chemical space, prioritizing the most promising candidates for synthesis and testing. This not only saves significant time and resources but also opens the door to discovering novel structures with functionalities that might not be found through conventional discovery methods.

| Technique | Application | Advantage |

|---|---|---|

| Molecular Docking | Predicting binding interactions with proteins or materials. nih.gov | Enables high-throughput virtual screening. |

| QSAR | Predicting properties based on molecular structure. | Guides the design of analogs with improved characteristics. |

| Machine Learning / AI | Generating novel molecular structures and predicting synthesis. researchgate.net | Accelerates discovery and innovation cycles. |

常见问题

Basic: What synthetic routes are recommended for obtaining high-purity 2-(4-Propoxyphenyl)ethanamine?

The synthesis of 2-(4-propoxyaryl)ethanamine derivatives typically involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to attach the propoxy-substituted aromatic ring to the ethanamine backbone. For example, intermediates like 4-propoxyphenylboronic acid can be coupled with brominated precursors under inert atmospheres (N₂ or Ar) using catalysts such as Pd(PPh₃)₄ . Post-synthetic steps include amine protection/deprotection (e.g., using Boc groups) and purification via column chromatography or recrystallization. Critical parameters are temperature control (e.g., 80–90°C for cross-coupling) and solvent selection (DME or THF) to minimize side reactions .

Basic: What analytical methods are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is critical for verifying the propoxy group’s position and ethanamine backbone. Key signals include:

- ¹H NMR : A triplet for the propoxy OCH₂CH₂CH₃ (~1.0–1.5 ppm for CH₃, ~3.5–4.0 ppm for OCH₂) and aromatic protons (6.5–7.5 ppm).

- ¹³C NMR : Signals for the ether oxygen-linked carbons (~60–70 ppm) and aromatic carbons (~110–160 ppm).

Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-O-C stretches at ~1250 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while HPLC assesses purity (>95% recommended for biological studies) .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne exposure is possible .

- Ventilation : Work in a fume hood to avoid inhalation.

- Waste Disposal : Collect organic waste in labeled containers for incineration. Avoid drainage due to potential environmental toxicity .

Advanced: How can reaction conditions be optimized for Pd-catalyzed cross-coupling steps involving this compound precursors?

Optimization strategies include:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(dppf)Cl₂ to improve yield.

- Solvent Selection : Polar aprotic solvents (DMF, DME) enhance reaction rates but may require higher temperatures.

- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to stabilize intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

Advanced: How does the electronic nature of the propoxy group influence the compound’s reactivity in nucleophilic substitutions?

The electron-donating propoxy group (-OCH₂CH₂CH₃) activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This impacts:

- Synthetic Pathways : Electrophilic reactions (e.g., nitration) occur preferentially at the para position relative to the propoxy group.

- Biological Interactions : Enhanced π-π stacking with hydrophobic enzyme pockets due to the propyl chain’s lipophilicity .

Advanced: What computational approaches are used to predict the biological activity of this compound derivatives?

- Molecular Docking : Simulate interactions with target receptors (e.g., serotonin receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the propoxy chain.

- QSAR Models : Correlate substituent effects (e.g., propoxy chain length) with activity data from analogs.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

- Dose-Response Studies : Test varying concentrations to identify non-linear effects.

- Structural Confirmation : Re-analyze NMR and MS data to rule out impurities.

- Target Selectivity Assays : Use siRNA knockdowns or knockout models to verify receptor specificity.

- Meta-Analysis : Compare results across studies (e.g., PubChem BioAssay data) to identify consensus mechanisms .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。